molecular formula C37H57NO10S B1384067 (+)-Alpha-tocopherol sulfo-nhs succinate CAS No. 1644658-47-8

(+)-Alpha-tocopherol sulfo-nhs succinate

Cat. No.: B1384067
CAS No.: 1644658-47-8
M. Wt: 707.9 g/mol
InChI Key: FGNSJITXQYOLGG-BARWUUTPSA-N
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Description

(+)-Alpha-tocopherol sulfo-nhs succinate is a derivative of alpha-tocopherol, commonly known as vitamin E. This compound is modified with a sulfo-nhs (N-hydroxysulfosuccinimide) ester, which enhances its solubility in aqueous solutions and facilitates its use in various biochemical applications. The compound is primarily used in the field of bioconjugation, where it serves as a crosslinking agent to label or modify proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-tocopherol sulfo-nhs succinate typically involves the esterification of alpha-tocopherol with sulfo-nhs. The reaction is carried out in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to activate the carboxyl group of alpha-tocopherol, which then reacts with the sulfo-nhs to form the ester. The reaction conditions usually involve a slightly acidic to neutral pH (4.5-7.2) and are performed in an aqueous or mixed solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(+)-Alpha-tocopherol sulfo-nhs succinate primarily undergoes nucleophilic substitution reactions. The sulfo-nhs ester reacts with primary amines present in proteins and other biomolecules, forming stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, which are nucleophiles that attack the electrophilic carbonyl carbon of the sulfo-nhs ester. The reactions are typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5 to maintain the stability of the sulfo-nhs ester .

Major Products

The major products formed from these reactions are amide-linked conjugates of alpha-tocopherol with the target biomolecule. These conjugates retain the antioxidant properties of alpha-tocopherol while being covalently attached to the biomolecule of interest.

Scientific Research Applications

(+)-Alpha-tocopherol sulfo-nhs succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-alpha-tocopherol sulfo-nhs succinate involves the formation of stable amide bonds with primary amines in target biomolecules. The sulfo-nhs ester group reacts with the amine group, resulting in the release of N-hydroxysulfosuccinimide and the formation of the amide bond. This covalent modification can alter the properties of the target biomolecule, such as its solubility, stability, and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Alpha-tocopherol sulfo-nhs succinate is unique due to its combination of the antioxidant properties of alpha-tocopherol and the water-solubility and reactivity of the sulfo-nhs ester. This makes it particularly useful for applications in aqueous environments and for modifying biomolecules without compromising their solubility or activity.

Properties

IUPAC Name

2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNSJITXQYOLGG-BARWUUTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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